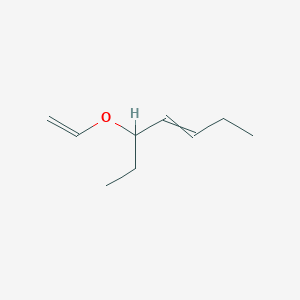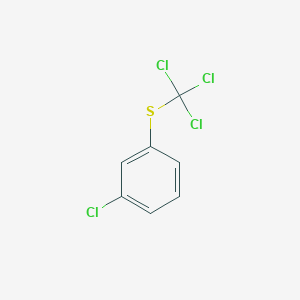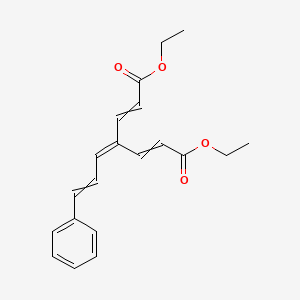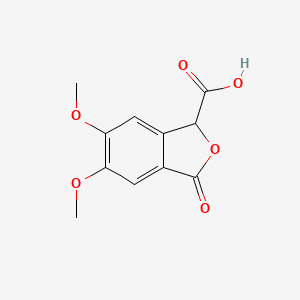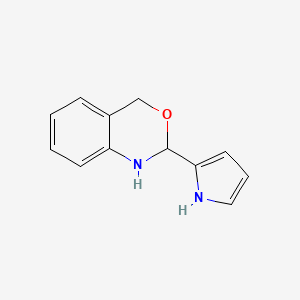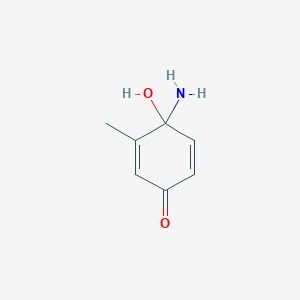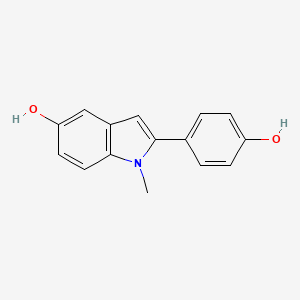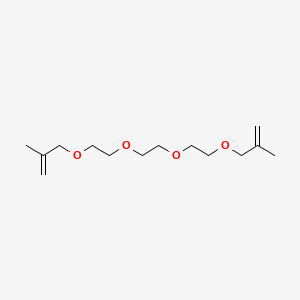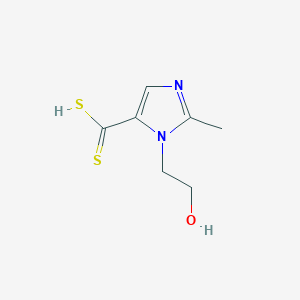![molecular formula C18H19BrO5 B14363789 6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol CAS No. 90382-31-3](/img/structure/B14363789.png)
6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of bromine and multiple methoxy groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol typically involves the bromination of a dimethoxyphenyl precursor followed by a series of substitution and coupling reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of double bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
科学的研究の応用
6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Its effects are mediated through the modulation of enzyme activity, receptor binding, and gene expression.
類似化合物との比較
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different biological activities.
2,5-Dimethoxy-4-bromoamphetamine: Another related compound with distinct pharmacological properties.
Uniqueness
6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol is unique due to its specific substitution pattern and the presence of both bromine and multiple methoxy groups
特性
CAS番号 |
90382-31-3 |
|---|---|
分子式 |
C18H19BrO5 |
分子量 |
395.2 g/mol |
IUPAC名 |
6-[2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C18H19BrO5/c1-21-14-8-7-11(17(20)18(14)24-4)5-6-12-9-15(22-2)16(23-3)10-13(12)19/h5-10,20H,1-4H3 |
InChIキー |
SBHRJDUTLSAKBY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C=CC2=CC(=C(C=C2Br)OC)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide](/img/structure/B14363710.png)
![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)
![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)
